Bleomycin hydrochloride

Description

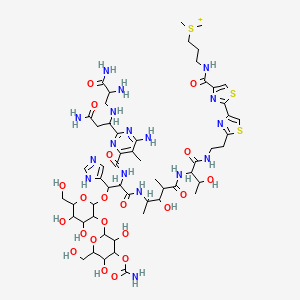

Structure

2D Structure

Properties

IUPAC Name |

3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVAGSVQBOHSSS-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H84N17O21S3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 150 | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 150 | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow powder | |

CAS No. |

11056-06-7, 51041-93-1, 9041-93-4, 67763-87-5 | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobleomycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051041931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bleomycin, sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bleomycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Action and Interaction

DNA Interaction and Cleavage Mechanisms

The interaction of bleomycin (B88199) with DNA is a critical first step in its mechanism of action. This interaction is multifaceted, involving both intercalation and groove binding, which positions the molecule optimally for the subsequent chemical reactions that lead to DNA cleavage.

Intercalation and Minor Groove Binding within Nucleic Acid Structures

Bleomycin's binding to DNA is a complex process that does not rely on a single mode of interaction. Instead, it utilizes a combination of intercalation and minor groove binding to secure its position on the DNA helix. mdpi.comiu.edu The bithiazole tail of the bleomycin molecule, a planar fused ring system, is capable of inserting itself between the base pairs of the DNA, a process known as intercalation. mdpi.comnih.gov This insertion is thought to unwind and extend the DNA helix. oup.com

Simultaneously, other parts of the bleomycin molecule, specifically the metal-binding domain and the disaccharide moiety, bind within the minor groove of the DNA. mdpi.comiu.edu This dual-mode binding is supported by X-ray crystallography studies, which have shown the bithiazole portion intercalated in the DNA, while the metal-binding and sugar domains are situated in the minor groove, stabilized by hydrogen bonds. mdpi.com There is a preference for binding at guanine-containing sequences, particularly 5'-GC and 5'-GT sequences. pharmacology2000.com The interaction with the minor groove is thought to be a key determinant of this sequence recognition. oup.com While intercalation contributes to the binding affinity, the interactions within the minor groove are crucial for the specific positioning required for DNA cleavage. mdpi.com

DNA Strand Scission Events

The ultimate consequence of the activation of the bleomycin-metal complex is the cleavage of the DNA backbone. iu.edu This damage is a direct result of the attack by the generated reactive oxygen species on the deoxyribose sugar of the DNA. allenpress.com The scission can result in both single- and double-strand breaks. nih.gov

The most frequent type of lesion induced by bleomycin is the single-strand break (SSB). nih.govnih.gov The process is initiated when the activated bleomycin complex abstracts a hydrogen atom from the C-4' position of a deoxyribose sugar within the DNA backbone. acs.org This creates a C-4' radical intermediate. acs.org This unstable intermediate can then undergo one of two main pathways in the presence of oxygen. One pathway leads to the formation of a base propenal and a strand break with a 3'-phosphoglycolate terminus. The other pathway results in the creation of an apurinic/apyrimidinic (AP) site, which is a lesion where the base has been removed, leaving the sugar-phosphate backbone intact. acs.org These single-strand breaks and AP sites disrupt the integrity of the DNA and can interfere with essential cellular processes like replication and transcription. allenpress.commedchemexpress.com

Double-Strand Break Generation and Cellular Repair Pathway Challenges

Bleomycin is capable of inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. nih.govpatsnap.comnih.gov The generation of DSBs is considered the most cytotoxic lesion induced by bleomycin, as they are particularly challenging for the cell to repair and can lead to chromosomal aberrations and cell death. patsnap.compatsnap.comnih.gov The ratio of SSBs to DSBs induced by bleomycin is approximately 6:1 to 20:1. nih.gov

The mechanism of DSB formation can occur through multiple binding modes of a single bleomycin molecule or through the cooperative binding of two molecules. nih.gov One proposed mechanism suggests that after causing a primary strand break, the bleomycin molecule is reactivated and attacks the complementary strand. pnas.orgpnas.orgnih.gov This secondary attack often occurs at a site that is not typically a primary target for bleomycin cleavage. pnas.orgpnas.orgnih.gov

The complex nature of bleomycin-induced DSBs, which can include 3'-phosphoglycolate termini, poses a significant challenge to the cell's DNA repair machinery. mdpi.com Eukaryotic cells have evolved two primary pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). patsnap.comnih.govnih.gov Both pathways are involved in the repair of bleomycin-induced DSBs. patsnap.comnih.gov However, the extensive damage caused by bleomycin can often overwhelm these repair mechanisms, leading to cell cycle arrest and apoptosis. patsnap.compatsnap.com The repair of these lesions requires the action of several enzymes, including apurinic/apyrimidinic endonuclease I (APE1), tyrosyl-DNA phosphodiesterase 1 (TDP1), and others that can remove the 3'-phosphoglycolate ends. mdpi.com

Sequence Specificity of Bleomycin-Induced DNA Cleavage

Bleomycin does not cleave DNA randomly; instead, it exhibits a notable sequence specificity. The most frequently targeted sites are dinucleotide sequences, particularly 5'-GT and 5'-GC. nih.govdntb.gov.uaoup.com Cleavage at 5'-GA, 5'-AT, and 5'-AC dinucleotides occurs at a lower frequency. oup.comresearchgate.net

Studies have revealed more extended consensus sequences for bleomycin cleavage. In human cells, a preferred hexanucleotide sequence has been identified as 5'-RTGTAY, where 'R' is a purine (B94841) (G or A), 'Y' is a pyrimidine (B1678525) (T or C), and the asterisk () indicates the cleavage site. dntb.gov.uaresearchgate.net In plasmid DNA, the preferred consensus sequence was found to be 5'-YYGTAW, where 'W' is A or T. nih.gov The most efficiently cleaved sequence in this context was 5'-TCGTAT. nih.gov The local DNA structure, including the width of the minor groove and DNA bending, can significantly influence the sequence specificity of bleomycin cleavage. oup.comnih.gov For instance, bleomycin can efficiently cleave regions of (AT)n, specifically at ApT steps. oup.comnih.gov

| Sequence Type | Preferred Sequence | Context | Reference |

|---|---|---|---|

| Dinucleotide | 5'-GT and 5'-GC | General | nih.govdntb.gov.uaoup.com |

| Trinucleotide | -Pyr-G-C- | pBR322 DNA | drugbank.com |

| Hexanucleotide | 5'-RTGTAY (R=G/A, Y=T/C) | Human Cellular DNA | dntb.gov.uaresearchgate.net |

| Hexanucleotide | 5'-YYGTAW (W=A/T) | Plasmid DNA | nih.gov |

| Specific Sequence | 5'-TCGT*AT | Plasmid DNA (most highly cleaved) | nih.gov |

Formation of Abasic Sites and Associated DNA Lesions

In addition to strand scission, bleomycin can also lead to the formation of abasic (AP) sites, where a base is lost from the DNA backbone. nih.govmdpi.com This occurs when the activated bleomycin complex abstracts a hydrogen atom from the C4' position of the deoxyribose sugar. mdpi.com In the absence of sufficient oxygen, this C4' radical is predominantly converted into a 4'-oxidized abasic site. mdpi.com These AP sites are alkali-labile and represent a significant form of DNA damage. oup.comoup.com

Cellular Responses to Bleomycin Hydrochloride-Induced DNA Damage

The extensive DNA damage caused by this compound triggers a complex and multifaceted cellular response aimed at either repairing the damage or eliminating the compromised cell.

Activation of DNA Damage Response (DDR) Pathways

The presence of DNA lesions, particularly DSBs, activates the DNA Damage Response (DDR) pathway, a sophisticated signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. jst.go.jpnih.govplos.org

Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). oup.commpg.de ATM is primarily activated in response to DSBs, while ATR responds to single-stranded DNA, which can arise at stalled replication forks or during the processing of other DNA lesions. oup.com Following bleomycin-induced DNA damage, both ATM and ATR are activated, initiating a signaling cascade that phosphorylates numerous downstream targets to orchestrate the cellular response. oup.comnih.gov Inhibition of the ATM/ATR pathways can suppress the G2/M checkpoint activation that is typically induced by bleomycin. oup.com

A critical downstream effector of the ATM/ATR signaling cascade is the tumor suppressor protein p53. jst.go.jp In response to DNA damage, p53 is stabilized and activated through phosphorylation by kinases like ATM and ATR. jst.go.jpatsjournals.org Activated p53 functions as a transcription factor, regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. atsjournals.org

ATM and ATR Kinase Activation

Cell Cycle Perturbations Induced by this compound

This compound is known to disrupt the normal progression of the cell cycle, with its major effects observed in the G2 and M phases. drugbank.com This disruption is a direct consequence of the DNA damage it inflicts, prompting the cell to halt its division process to either repair the damage or initiate self-destruction. plos.orgatsjournals.org

G2/M Phase Arrest Mechanisms

The accumulation of cells in the G2/M phase is a characteristic response to bleomycin treatment. plos.orgnih.govnih.gov This arrest is a crucial checkpoint, preventing cells with damaged DNA from entering mitosis. plos.orgatsjournals.org The underlying mechanisms involve a complex signaling network. DNA damage triggers the activation of the p53 tumor suppressor protein. patsnap.comatsjournals.org Activated p53, in turn, induces the expression of p21WAF1/PiC1, a protein that inhibits cyclin-dependent kinases (CDKs) responsible for driving the cell cycle forward. atsjournals.orgembopress.org Specifically, p21 can inhibit the G1 cyclin-Cdk complexes and also directly bind to and inhibit the proliferating cell nuclear antigen (PCNA), a key factor in DNA replication and repair. atsjournals.org

In response to bleomycin-induced DNA double-strand breaks, ataxia-telangiectasia mutated (ATM) and ATM-Rad3-related (ATR) kinases are activated. patsnap.comembopress.org These kinases play a central role in the G2/M checkpoint by phosphorylating and activating downstream effectors that ultimately block the activation of the mitotic kinase cyclin B1-Cdk1, a key driver of entry into mitosis. embopress.org Studies in human cancer cell lines have shown that bleomycin markedly downregulates the expression of cyclin A2 and cyclin B1, further contributing to the G2/M arrest. nih.gov

| Key Protein | Role in Bleomycin-Induced G2/M Arrest | References |

| p53 | Activated by DNA damage, induces p21 expression. | patsnap.comatsjournals.org |

| p21 | Inhibits cyclin-dependent kinases (CDKs) and PCNA, halting cell cycle progression. | atsjournals.orgembopress.org |

| ATM/ATR Kinases | Activated by DNA damage, initiates signaling cascade leading to G2/M checkpoint activation. | patsnap.comembopress.org |

| Cyclin B1-Cdk1 | Mitotic kinase complex whose activation is blocked, preventing entry into mitosis. | embopress.org |

| Cyclin A2/B1 | Expression is downregulated by bleomycin, contributing to G2/M arrest. | nih.gov |

Apoptosis Induction Pathways

When DNA damage is too severe to be repaired, this compound triggers programmed cell death, or apoptosis. researchgate.netpatsnap.com This process is mediated through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of a cascade of enzymes called caspases. patsnap.com

ROS-Mediated Apoptosis Mechanisms

The formation of a complex between bleomycin and metal ions, particularly iron, is crucial for its cytotoxic activity. patsnap.compatsnap.com This complex reacts with molecular oxygen to generate superoxide (B77818) and hydroxyl free radicals. patsnap.compatsnap.com These highly reactive oxygen species (ROS) are the primary agents responsible for causing single- and double-strand breaks in DNA. patsnap.compatsnap.com The resulting oxidative stress and extensive DNA damage are potent inducers of apoptosis. researchgate.net Studies have shown that ROS generation can lead to the upregulation of the Fas/FasL death receptor system, a key component of the extrinsic apoptosis pathway. nih.gov

Caspase Cascade Activation (Caspase-8, Caspase-9) in Cellular Apoptosis

The apoptotic process initiated by bleomycin involves the activation of a cascade of proteases known as caspases. Both initiator caspases, caspase-8 and caspase-9, have been implicated in bleomycin-induced apoptosis. patsnap.com

Caspase-8 and the Extrinsic Pathway: The extrinsic pathway is triggered by the activation of death receptors on the cell surface. patsnap.comnih.gov Bleomycin can induce the expression of TNF and TNF receptor family genes, which in turn activate the extrinsic pathway. nih.govnih.gov This leads to the recruitment of the adaptor protein FADD and subsequent activation of caspase-8. nih.gov Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3 and -7, executing the final stages of apoptosis. nih.gov Studies in pulmonary endothelial cells have shown that bleomycin-induced apoptosis is initiated via the extrinsic pathway, with caspase-8 activation occurring within two hours. nih.govnih.gov

Caspase-9 and the Intrinsic Pathway: The intrinsic, or mitochondrial, pathway is activated in response to severe cellular stress, such as extensive DNA damage. nih.gov While some studies suggest a role for the intrinsic pathway, others indicate it may not be the primary mechanism in certain cell types. nih.govspandidos-publications.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and procaspase-9, leading to the activation of caspase-9. patsnap.comspandidos-publications.com Activated caspase-9 then activates effector caspases. patsnap.com Research on nasal polyp-derived fibroblasts showed that bleomycin treatment led to an altered Bax/Bcl-2 ratio and activation of caspase-9, indicating the involvement of the mitochondria-mediated apoptosis pathway. spandidos-publications.comnih.gov

| Caspase | Pathway | Role in Bleomycin-Induced Apoptosis | Key Findings | References |

| Caspase-8 | Extrinsic | Initiator caspase activated by death receptor signaling. | Activated within 2 hours in pulmonary endothelial cells, preceding effector caspase activation. Inhibition of caspase-8 abrogates apoptosis. | nih.govnih.gov |

| Caspase-9 | Intrinsic | Initiator caspase activated by cytochrome c release from mitochondria. | Activated in nasal polyp-derived fibroblasts, suggesting involvement of the mitochondrial pathway. | spandidos-publications.comnih.gov |

| Caspase-3 | Effector | Activated by both caspase-8 and caspase-9 to execute apoptosis. | Activation follows initiator caspase activation. | patsnap.comnih.gov |

Interaction with Other Cellular Macromolecules

While the primary target of this compound is DNA, it also interacts with other crucial cellular macromolecules, notably RNA.

RNA Degradation and Inhibition of Synthesis

Bleomycin has been shown to cause the degradation of RNA and inhibit its synthesis. nih.gov The cleavage of RNA by bleomycin is also dependent on the presence of metal ions and oxygen, similar to its action on DNA. oup.comspandidos-publications.com It can cleave various types of RNA, including transfer RNA (tRNA). researchgate.net

Protein Interactions and Binding Affinity

The biological activity and disposition of this compound are significantly influenced by its interactions with various proteins. These interactions range from binding to plasma proteins, which affects its distribution and availability, to enzymatic inactivation and engagement with intracellular proteins that modulate its mechanism of action and cellular responses.

Plasma Protein Binding (e.g., Human Serum Albumin, α1-Acid Glycoprotein) and Implications for Biological Availability

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological profile, as only the unbound fraction is free to diffuse through cell membranes and exert its therapeutic effect. wikipedia.org this compound interacts with the two most abundant plasma proteins, Human Serum Albumin (HSA) and α1-Acid Glycoprotein (AGP). nih.gov

Spectroscopic studies have revealed that bleomycin binds to both HSA and AGP, but with a notably higher affinity for AGP. nih.gov Research using techniques such as circular dichroism, UV-vis absorbance, and fluorescence demonstrated that the binding affinity of bleomycin for AGP is an order of magnitude greater than for HSA. nih.gov This preferential binding is particularly significant because AGP is an acute-phase protein, and its concentration is often elevated in cancer patients. nih.gov Consequently, the increased levels of AGP in these patients could lead to greater sequestration of bleomycin, potentially reducing its bioavailability and therapeutic efficacy at the target site. nih.gov The binding of drugs to plasma proteins is a reversible process, establishing an equilibrium between the bound and unbound states. wikipedia.org The bound drug acts as a reservoir, and as the unbound drug is cleared, more is released from the protein to maintain equilibrium. wikipedia.org

Table 1: Bleomycin Binding Affinity to Human Plasma Proteins

| Plasma Protein | Relative Binding Affinity | Implications for Bioavailability |

|---|---|---|

| α1-Acid Glycoprotein (AGP) | High (Order of magnitude higher than HSA) nih.gov | Potential for reduced bioavailability in cancer patients due to elevated AGP levels. nih.gov |

| Human Serum Albumin (HSA) | Low nih.gov | Plays a lesser role in binding bleomycin compared to AGP. nih.gov |

Enzymatic Inactivation by Bleomycin Hydrolase

A key factor modulating the efficacy and toxicity of bleomycin is its inactivation by a specific enzyme, Bleomycin Hydrolase (BLH). drugbank.compfizermedicalinformation.com BLH is a widely distributed neutral cysteine protease, a member of the papain superfamily, that metabolically inactivates bleomycin. spandidos-publications.comnih.gov

The mechanism of inactivation involves the hydrolysis of the carboxamide bond in the β-aminoalaninamide moiety of the bleomycin molecule. drugbank.com This chemical modification, a deamination, results in the formation of deamido-bleomycin. nih.gov The resulting metabolite has a significantly reduced ability to cleave DNA and is therefore considered much less cytotoxic. nih.gov

The tissue distribution of BLH is not uniform. While it is present in most tissues, its levels are notably low in the skin and lungs. pfizermedicalinformation.com This lower enzymatic activity in these organs is thought to be a primary reason for their selective sensitivity to bleomycin-induced toxicity. pfizermedicalinformation.com Conversely, the presence of BLH in tumor cells can contribute to drug resistance. researchgate.net Studies have shown that mice genetically engineered to lack the BLH gene are significantly more sensitive to the lethal and fibrotic effects of bleomycin, confirming that BLH is the sole enzyme responsible for this deamination and a crucial protectant against bleomycin's toxicity. nih.gov

Table 2: Enzymatic Inactivation of Bleomycin

| Enzyme | Classification | Mechanism of Action on Bleomycin | Resulting Metabolite | Significance |

|---|

| Bleomycin Hydrolase (BLH) | Cysteine Protease drugbank.comspandidos-publications.com | Hydrolyzes the carboxamide bond of the β-aminoalaninamide moiety (deamination). drugbank.comnih.gov | Deamido-bleomycin nih.gov | Inactivates bleomycin, reducing its DNA-cleaving ability and cytotoxicity. nih.gov Tissue levels influence organ-specific toxicity and tumor resistance. pfizermedicalinformation.comresearchgate.net |

Interactions with Other Intracellular Proteins (e.g., GAPDH)

Beyond its interaction with DNA, bleomycin's effects can be modulated by its association with other intracellular proteins. One such protein is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a multifunctional enzyme known for its role in glycolysis and, more recently, in processes like DNA repair. nih.govresearchgate.net

Research suggests a link between GAPDH and the cellular response to DNA damage caused by bleomycin. Cells deficient in GAPDH have been shown to exhibit increased sensitivity to DNA-damaging agents, including bleomycin. nih.gov In E. coli, GAPDH has been found to interact with proteins involved in the base excision repair pathway, and this interaction appears to increase in cells treated with bleomycin. ub.edu This suggests that GAPDH may play a role in the cellular mechanisms that repair the specific type of DNA lesions generated by bleomycin, such as 3'-phosphoglycolate ends. nih.govub.edu

Another identified intracellular protein target for bleomycin is Annexin (B1180172) A2 (ANXA2). Affinity purification experiments using bleomycin-immobilized beads have specifically identified ANXA2 as a binding partner in lung epithelial cells. tandfonline.com This interaction is significant as it has been implicated in the mechanism of bleomycin-induced pulmonary fibrosis by impeding autophagic flux within the cells. tandfonline.com

Biosynthetic Pathways and Analogues of Bleomycin Hydrochloride

Origin from Streptomyces verticillus and Related Microorganisms

Bleomycin (B88199) is a secondary metabolite naturally produced by several species of soil-dwelling bacteria from the genus Streptomyces. The primary and most well-studied producer of bleomycin is the bacterium Streptomyces verticillus, specifically the strain ATCC15003, from which the bleomycin biosynthetic gene cluster was first cloned and characterized. nih.govacs.orgnih.gov The clinical product, known as Blenoxane, is a mixture isolated from S. verticillus cultures, consisting mainly of bleomycin A2 (about 60-70%) and bleomycin B2 (about 30%). mdpi.comoncohemakey.com

While S. verticillus is the most prominent source, other microorganisms are known to produce structurally related glycopeptide antibiotics. acs.org These include the tallysomycins, phleomycins, and zorbamycins, which share a common bleomycinic acid core structure but differ in their terminal amine groups or sugar moieties. acs.orgnih.gov For instance, Streptomyces mobaraensis has also been identified as a bleomycin producer. ufl.edu The discovery of these related compounds and their producing organisms highlights the diversity of this family of natural products and provides a basis for comparative studies of their biosynthesis.

| Producing Microorganism | Natural Product(s) |

| Streptomyces verticillus | Bleomycins (e.g., A2, B2) |

| Streptomyces mobaraensis | Bleomycins |

| Other Streptomyces species | Tallysomycins, Phleomycins, Zorbamycins |

Enzymatic Machinery Involved in Bleomycin Biosynthesis

The biosynthesis of bleomycin is a complex process orchestrated by a large multienzyme system encoded by the bleomycin (blm) gene cluster. nih.govsecondarymetabolites.org This system is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. nih.govacs.orgnih.gov The core structure of bleomycin, the aglycon, is assembled from nine amino acids, one acetate (B1210297) unit, and two methyl groups from S-adenosyl methionine. acs.org

The enzymatic machinery involves a "megasynthetase" composed of multiple modules. acs.orgnih.gov Each NRPS and PKS module is responsible for the incorporation and modification of a specific building block. The process can be broadly summarized in three stages:

NRPS-mediated formation : An initial peptide chain (P-3A) is formed from the amino acids L-histidine, (2S,3R,4R)-4-amino-3-hydroxy-2-methylpentanoic acid, L-threonine, and 2'-(2-aminoethyl)-2,4'-bithiazole-4-carboxylic acid.

PKS-mediated elongation : The growing chain is then elongated by a PKS module, which adds a malonyl-CoA-derived unit. acs.org

Further NRPS elongation and tailoring : The final peptide chain is completed by additional NRPS modules, followed by tailoring reactions such as glycosylation. acs.org

Key enzymes and gene products from the blm cluster have been identified and their functions predicted or confirmed. acs.orgsecondarymetabolites.orgresearchgate.netnih.gov This includes the NRPS and PKS proteins that form the assembly line, as well as enzymes responsible for the synthesis of precursors, such as the bithiazole moiety and the sugar units. acs.org For example, the supply of the precursor GDP-mannose, which forms part of the disaccharide moiety, is critical for bleomycin production and involves enzymes like phosphomannose isomerase (ManA) and phosphomannomutase (ManB). researchgate.netnih.gov

| Enzyme/Protein System | Function in Bleomycin Biosynthesis |

| Hybrid NRPS-PKS System | Assembles the core peptide-polyketide aglycon of bleomycin. nih.govacs.org |

| BlmIII, BlmIV | Involved in the assembly of the bithiazole moiety. acs.org |

| BlmIX/BlmVIII/BlmVII | Constitute a natural hybrid NRPS/PKS/NRPS system for chain elongation. acs.orgnih.gov |

| Phosphomannose isomerase (ManA) | Key enzyme in the synthesis pathway for the precursor GDP-mannose. researchgate.netnih.gov |

| Phosphomannomutase (ManB) | Key enzyme in the synthesis pathway for the precursor GDP-mannose. researchgate.netnih.gov |

| Glycosyltransferases (e.g., BlmE) | Catalyze the attachment of sugar moieties (L-gulose and 3-O-carbamoyl-D-mannose) to the aglycon. mdpi.com |

Engineered Biosynthesis Approaches for Novel Bleomycin Analogues

The modular nature of the NRPS and PKS enzymes provides a powerful platform for generating novel bleomycin analogues through genetic engineering. nih.govmdpi.com By manipulating the genes within the blm cluster, researchers can alter the structure of the final molecule in a targeted manner. nih.govacs.orgnih.gov This field, often referred to as combinatorial biosynthesis, opens the door to creating compounds with potentially improved therapeutic properties, such as enhanced efficacy or reduced lung toxicity. mdpi.comnih.gov

Several strategies for engineered biosynthesis have been successfully employed:

Module Swapping and Inactivation : Specific NRPS or PKS modules can be inactivated or replaced to alter the peptide or polyketide backbone. This can lead to the incorporation of different amino acid or extender units.

Tailoring Enzyme Modification : Genes encoding tailoring enzymes, particularly glycosyltransferases, can be modified or deleted. This has led to the production of deglycosylated or partially glycosylated bleomycins, which are valuable for studying the role of the sugar moiety in the molecule's activity. mdpi.com

Precursor-Directed Biosynthesis : This approach involves feeding the producing organism with synthetic analogues of natural precursors, which can then be incorporated by the biosynthetic machinery to create new derivatives.

Genome Mining : Identifying and characterizing new bleomycin-type gene clusters from different microorganisms provides a source of novel enzymatic components that can be used in combinatorial biosynthesis experiments. ufl.edu

These approaches have led to the creation of numerous bleomycin analogues that are not found in nature, providing valuable tools for structure-activity relationship studies. nih.govresearchgate.net

Characterization of Microbial Bleomycin Analogues and Congeners

The term "bleomycin" refers to a family of closely related glycopeptide congeners. mdpi.com The clinically used mixture, Blenoxane, is primarily composed of bleomycin A2 and bleomycin B2, which differ only in their terminal amine substituents. mdpi.commdpi.com However, over 100 other natural and semi-synthetic bleomycin-like antibiotics have been identified. oncohemakey.com

Structurally related families of compounds include the phleomycins and the tallysomycins, which share the same core aglycon but have different terminal amines and, in the case of tallysomycins, an additional sugar unit (L-talo-heptose). acs.org

The characterization of these analogues is crucial for understanding how small structural variations affect their biological activity. For example, deglycobleomycin, which lacks the disaccharide moiety, shows reduced DNA cleavage efficiency. mdpi.com The terminal amine group is also known to influence DNA binding and cytotoxicity. Bleomycin A2 and A5 are reported to be more toxic than bleomycin B2. mdpi.com The systematic characterization of these congeners helps to build a detailed structure-activity relationship, which is essential for the rational design of new anticancer agents. nih.govresearchgate.net

| Compound Name | Structural Difference from Bleomycin A2 |

| Bleomycin B2 | Terminal amine is an agmatine (B1664431) group instead of a dimethylsulfonium group. mdpi.com |

| Phleomycins | Differ in the terminal amine group; often have a spermidine (B129725) or similar polyamine. |

| Tallysomycins | Differ in the terminal amine group and possess an additional sugar, L-talo-heptose, attached to the β-hydroxyhistidine moiety. acs.org |

| Deglycobleomycin | Lacks the disaccharide moiety (L-gulose and 3-O-carbamoyl-D-mannose). mdpi.com |

| Decarbamoyl-BLM | Lacks the carbamoyl (B1232498) group on the mannose sugar. nih.gov |

Structure Activity Relationship Sar Studies of Bleomycin Hydrochloride

Contribution of Structural Domains to DNA Binding and Cleavage Efficacy

The capacity of bleomycin (B88199) to bind and subsequently cleave DNA is not the function of a single moiety but rather the synergistic action of its core structural domains. The metal-binding domain, the DNA-binding domain, and the linker that connects them each play a defined role in the drug's mechanism of action.

The metal-binding domain is fundamental to the cytotoxic action of bleomycin. Comprising the pyrimidoblamic acid subunit and an adjacent β-hydroxyl histidine, this region is responsible for chelating a metal ion, typically iron (Fe(II)) or copper (Cu(II)), which is an absolute requirement for its DNA-cleaving activity. patsnap.compatsnap.comnih.govnih.gov Once the metal is complexed, this domain activates molecular oxygen to generate highly reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals. patsnap.comnih.gov These radicals then attack the deoxyribose backbone of DNA, leading to strand breaks. patsnap.comscirp.org

Beyond its catalytic role in generating radicals, the metal-binding domain is also a primary determinant of the sequence selectivity of DNA cleavage. sci-hub.st Research has demonstrated that modifications within this domain can dramatically alter the strand selectivity of DNA cleavage at specific sites. sci-hub.st This indicates that the metal-binding region does not merely serve as a passive scaffold for the reactive metal center but actively participates in recognizing and orienting the complex at specific DNA sequences, which are preferentially 5'-GT and 5'-GC dinucleotides. mdpi.com

The primary anchor for bleomycin onto the DNA strand is the DNA-binding domain, which consists of a distinctive bithiazole moiety connected to a variable C-terminal tail. nih.govnih.gov This domain is responsible for the majority of the binding affinity of bleomycin for DNA. beatcancer.eunih.gov The interaction is thought to occur through partial or full intercalation of the flat bithiazole rings between the DNA base pairs or through binding within the minor groove. scirp.orgmdpi.commdpi.com

While the metal-binding domain dictates the catalytic cleavage, the bithiazole moiety guides the molecule to its target. Studies have shown that both the metal-binding and the bithiazole domains have their own preferred DNA-binding sequences, and sites that are cleaved most efficiently are those that allow both domains to bind to their preferred sequences simultaneously. sci-hub.st The specificity of this interaction is crucial for positioning the reactive metal center in close proximity to the cleavable C4'-H atom of the deoxyribose sugar. mdpi.com

Systematic modifications of the substituents within the linker have revealed its importance. Alterations to the valerate (B167501) and threonine subunits have been shown to cause a significant reduction in DNA cleavage efficiency. mdpi.com Interestingly, while the efficiency of cleavage is diminished by these modifications, the sequence specificity often remains similar, reinforcing the idea that sequence selection is primarily governed by the metal-binding and bithiazole domains. mdpi.com

DNA-Binding Domain (Bithiazole Moiety) in Interaction Specificity

Role of the Carbohydrate (Disaccharide) Moiety in Cellular Recognition and Uptake

Attached to the metal-binding domain is a disaccharide moiety composed of two unusual sugars, L-gulose and 3-O-carbamoyl-D-mannose. nih.gov For a long time, the function of this carbohydrate part was the least understood. However, recent studies have established its critical role in the selective targeting and uptake of bleomycin into cancer cells. nih.govcapes.gov.bracs.org While the aglycon (deglycobleomycin), which lacks the sugar moiety, can still cleave DNA in a cell-free system, it shows greatly diminished cytotoxicity against cancer cells. nih.govcapes.gov.br This discrepancy is due to the fact that the disaccharide is essential for the efficient internalization of the drug into tumor cells. nih.gov

The disaccharide moiety essentially acts as a delivery vehicle, recapitulating the tumor-targeting properties of the entire bleomycin molecule. nih.govacs.org Further research has pinpointed the 3-O-carbamoyl-D-mannose unit, and specifically its carbamoyl (B1232498) group, as being indispensable for this selective tumor cell targeting. scienceopen.comacs.org In fact, loss of the carbamoyl group has been shown to decrease DNA cleavage activity by a factor of 10, likely due to reduced cellular uptake. nih.gov These findings confirm that bleomycin is a modular molecule, composed of a tumor-targeting domain (the saccharide) and a cytotoxic, DNA-cleaving domain (the aglycon). nih.gov

Impact of the C-Terminal Tail on Binding Affinity and Biological Activity

Structure-affinity relationship studies using chemical arrays have confirmed that bleomycin derivatives with long C-terminal tails exhibit strong binding to proteins, such as the Shble resistance protein. researchgate.netnih.gov This region is not only crucial for DNA binding but has also been implicated in the drug's primary dose-limiting side effect, pulmonary toxicity. mdpi.comnih.gov The development of over 300 bleomycin analogues has largely focused on modifying this C-terminal substituent in an effort to reduce toxicity while maintaining high antitumor activity. nih.gov

| Moiety Modified | Specific Modification | Observed Effect | Reference |

|---|---|---|---|

| Carbohydrate Moiety | Removal of the entire disaccharide (deglycobleomycin) | Maintains DNA cleavage ability in vitro but shows greatly diminished cytotoxicity due to poor cellular uptake. | nih.gov, capes.gov.br |

| Carbohydrate Moiety | Loss of the carbamoyl group from the mannose sugar. | Results in a 10-fold decrease in DNA cleavage activity. | nih.gov |

| Pyrimidoblamic Acid | Replacement of C4 amine with a dimethylamino group. | Causes a 10-15x reduction in DNA cleavage efficiency and loss of sequence selectivity. | acs.org |

| C-Terminal Tail | Variation in length and charge (e.g., Bleomycin A₂ vs. B₂). | Alters DNA binding affinity and is linked to the severity of pulmonary toxicity. | nih.gov, nih.gov |

Significance of Pyrimidoblamic Acid Moieties in Bleomycin Function

The pyrimidoblamic acid subunit is a cornerstone of the metal-binding domain. nih.govnih.gov Its chemical structure is finely tuned for its dual role in metal chelation and DNA recognition. SAR studies have revealed that the C4 amine of the pyrimidine (B1678525) ring is critical for the recognition of polynucleotides. acs.org The synthesis and analysis of an analogue where this amine was replaced by a dimethylamino substituent resulted in a molecule with a 10- to 15-fold decrease in DNA cleavage efficiency and a complete loss of its characteristic sequence selectivity. acs.org This demonstrates that this specific functional group is directly involved in the interaction with DNA, likely through hydrogen bonding, which helps to correctly position the catalytic core.

Furthermore, other parts of the pyrimidoblamic acid structure, such as the propionamide (B166681) moiety, have also been shown to be important for biological interactions. These moieties contribute to the binding of bleomycin to the Shble resistance protein, an interaction that confers resistance to the producing organism. researchgate.netnih.gov This highlights the intricate role of the pyrimidoblamic acid domain not only in the drug's primary mechanism of action against DNA but also in its interactions with other biological macromolecules.

Mechanisms of Bleomycin Resistance in Research Models

Cellular and Molecular Mechanisms of Acquired Bleomycin (B88199) Resistance

Acquired resistance to bleomycin is a multifactorial phenomenon that develops in cancer cells after exposure to the drug. encyclopedia.puboncohemakey.com This resistance allows tumor cells to survive and proliferate despite ongoing chemotherapy. The primary mechanisms include decreased intracellular drug concentration, enzymatic inactivation of the drug, enhanced repair of DNA damage, and increased antioxidant capacity. plos.orgnih.gov

Research has shown that cells develop resistance through various strategies. These can involve alterations in drug intake and efflux, elevated levels of antioxidant molecules, a more robust ability to repair the DNA strand breaks caused by bleomycin, and increased metabolic inactivation of the drug itself. plos.orgnih.gov For instance, studies on human cancer cell lines that have acquired bleomycin resistance demonstrate significantly reduced DNA damage, leading to an evasion of G2/M cell cycle arrest and apoptosis. plos.org These resistant cells often exhibit a prolonged doubling time, suggesting a complex adaptation to the drug's presence. plos.org The development of resistance is a critical factor in the failure of chemotherapeutic treatments and cancer recurrence. plos.org

Role of Enhanced DNA Repair Mechanisms in Cellular Resistance Phenotypes

A primary mechanism of bleomycin's anticancer activity is its ability to induce single- and double-strand breaks in DNA. nih.gov Consequently, an enhanced capacity to repair this damage is a key strategy for cellular resistance. plos.orgfrontiersin.org Cancer cells with proficient DNA repair pathways can more effectively counteract the cytotoxic lesions produced by bleomycin, leading to survival and proliferation. researchgate.net

Studies have highlighted that cancer stem cells, in particular, may be inherently resistant to DNA-damaging agents due to their enhanced DNA damage repair capabilities. researchgate.net Research using HeLa cells has shown that the repair of bleomycin-induced 3'-phosphoglycolate termini, a specific type of DNA lesion, is significantly enhanced in actively transcribed genes. nih.gov This suggests a targeted repair process that prioritizes genetically active regions of the genome. nih.gov The efficiency of these repair mechanisms is a major determinant of a tumor cell's sensitivity to bleomycin. nih.gov Furthermore, the bleomycin resistance gene (ble) found in the transposon Tn5 has been shown to improve survival in E. coli by enhancing DNA repair, a process that also involves host genes like polA (coding for DNA polymerase I). nih.gov

Modulation of Bleomycin Uptake and Efflux Systems as Resistance Strategies

The intracellular concentration of bleomycin is a critical determinant of its cytotoxicity. Cancer cells can develop resistance by reducing drug uptake or by actively pumping the drug out of the cell. plos.orgnih.gov Bleomycin is a water-soluble molecule and does not readily cross cell membranes by passive diffusion; it is believed to be internalized via endocytosis after binding to a cell surface protein. portlandpress.comaacrjournals.org

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that can function as efflux pumps, expelling a wide range of substances, including chemotherapeutic drugs, from the cell. mdpi.comoup.comnih.gov Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), has been linked to multidrug resistance. biodragon.cnatsjournals.org Studies in murine models have shown that bleomycin administration can induce the expression of P-gp and BCRP in the lungs, leading to reduced tissue exposure to other drugs that are substrates of these transporters. atsjournals.orgnih.gov In Arabidopsis thaliana, loss of the ABC transporter ABCC3 resulted in hypersensitivity to bleomycin, while its overexpression conferred resistance, providing direct evidence for its role in bleomycin efflux. biodragon.cnnih.gov Conversely, in Mycobacterium tuberculosis, a mutant of the ABC importer Rv1819c showed increased resistance to bleomycin, indicating that impaired uptake can also be a resistance mechanism. mdpi.comoup.com

Upregulation of Endogenous Antioxidant Defense Systems in Resistant Cells

The cytotoxic action of bleomycin involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxide (B78521) free radicals, which mediate DNA cleavage. plos.orgnih.govdrugbank.com Consequently, cancer cells can acquire resistance by upregulating their endogenous antioxidant defense systems to neutralize these ROS. plos.orgmdpi.com

Elevated levels of antioxidant molecules and enzymes can detoxify the ROS produced by the bleomycin-iron complex, thereby reducing the extent of DNA damage. plos.orgmdpi.com This mechanism is a component of the broader cellular adaptation to oxidative stress. Multidrug resistance, in general, has been linked to the upregulation of antioxidant proteins like hemooxygenase-1, superoxide dismutase, and catalase. mdpi.com Studies have identified elevated antioxidant levels as one of the potential mechanisms contributing to acquired bleomycin resistance in cancer cell lines. plos.orgnih.gov

Inactivation by Bleomycin Hydrolase and Other Deactivating Enzymes

A major mechanism of resistance, particularly in normal tissues, is the enzymatic inactivation of bleomycin by bleomycin hydrolase (BLMH). nih.gov BLMH is a cytoplasmic cysteine protease that is highly conserved across species. wikipedia.org It inactivates bleomycin by hydrolyzing the carboxamide bond in the β-aminoalaninamide moiety of the molecule, converting it to a deaminated form that is unable to effectively bind iron and, therefore, cannot generate the free radicals necessary for DNA cleavage. nih.govuniprot.orgebi.ac.uk

The levels of BLMH vary among different tissues and tumor types. Tissues with low levels of BLMH, such as the skin and lungs, are particularly susceptible to bleomycin-induced toxicity. nih.govrsc.org Conversely, most cancers are resistant to bleomycin and express high levels of this enzyme. oncohemakey.com Studies have shown that knocking down BLMH in HeLa cells increases their sensitivity to bleomycin. spandidos-publications.com The action of bleomycin is therefore significantly affected by the cellular levels of BLMH, making it a key determinant of both therapeutic efficacy and tissue-specific toxicity. rsc.orgspandidos-publications.com

Involvement of Bleomycin Resistance Proteins (e.g., Shble protein, BlmB, TlmB)

In addition to BLMH, other specific proteins have been identified, particularly in bleomycin-producing organisms and in clinical resistance contexts, that confer resistance to this antibiotic. These include the Shble protein and N-acetyltransferases like BlmB and TlmB. researchgate.netnih.govnih.gov

The Shble protein, originally identified in the tallysomycin-producer Streptoalloteichus hindustanus, confers resistance by binding to bleomycin. rice.edu Homologues of this binding protein, such as BlmA and ZbmA, are found in the biosynthetic gene clusters of other bleomycin-family antibiotics. nih.govacs.org

BlmB and TlmB are N-acetyltransferases found in the bleomycin- and tallysomycin-producing Streptomyces species, respectively. researchgate.netnih.govacs.org These enzymes provide resistance by acetylating the primary amine of the β-aminoalanine moiety of metal-free bleomycin. researchgate.net This modification disrupts the metal-binding domain of the antibiotic, preventing the formation of the activated, DNA-cleaving complex. researchgate.netnih.govacs.org Research has shown that BlmB and TlmB can acetylate various members of the bleomycin family, including bleomycin, tallysomycin, phleomycin, and zorbamycin, but only in their metal-free state. nih.govnih.gov The resistance conferred by these enzymes is significant enough that the blmB gene has been used as a selectable marker in genetic engineering. nih.gov

| Resistance Protein | Producing Organism/Context | Mechanism of Action | Effect on Bleomycin | References |

| Bleomycin Hydrolase (BLMH) | Human and other mammals | Enzymatic hydrolysis | Inactivates by deamination of the β-aminoalaninamide moiety | nih.govwikipedia.orguniprot.org |

| Shble protein (TlmA) | Streptoalloteichus hindustanus | Drug sequestration | Binds to tallysomycin/bleomycin, preventing it from reaching its DNA target | rice.edufrontiersin.org |

| BlmB | Streptomyces verticillus | Enzymatic N-acetylation | Acetylates the β-aminoalanine moiety of metal-free bleomycin, disrupting the metal-binding domain | researchgate.netnih.govacs.org |

| TlmB | Streptoalloteichus hindustanus | Enzymatic N-acetylation | Acetylates the β-aminoalanine moiety of metal-free tallysomycin/bleomycin, disrupting the metal-binding domain | researchgate.netnih.govacs.org |

| BRPMBL | Gram-negative bacilli (associated with NDM-1) | Drug sequestration | Binds and sequesters bleomycin-like molecules, preventing DNA damage | asm.orgnih.gov |

Drug sequestration is a resistance strategy where a protein binds directly to the antibiotic, preventing it from reaching its cellular target. frontiersin.org This mechanism is distinct from enzymatic inactivation. In the context of bleomycin, several binding proteins have been characterized that sequester the drug.

The bleomycin resistance proteins (BRPs) like BlmA, TlmA (Shble), and ZbmA physically bind to the bleomycin-family antibiotics. acs.orgfrontiersin.org This sequestration prevents the drug from intercalating with DNA and generating strand breaks. In the producing organisms, it is proposed that these binding proteins represent the primary mechanism of self-resistance, sequestering the metal-bound form of the antibiotic and preventing its activation by molecular oxygen. researchgate.netrice.eduacs.org Similarly, a protein designated BRPMBL, found in association with the NDM-1 metallo-β-lactamase in Gram-negative bacteria, has been shown to bind and sequester bleomycin, thereby protecting the cell's DNA. nih.gov In silico modeling suggests that this protein dimerizes to effectively sequester the drug molecule. asm.orgnih.gov This direct binding and inactivation through sequestration is a highly effective and specific mode of resistance. frontiersin.orgebi.ac.uk

Investigation of Cancer Stem Cell Populations and their Contribution to Resistance

Cancer stem cells (CSCs), a subpopulation of cells within a tumor, are increasingly recognized for their role in therapeutic resistance and cancer relapse. nih.gov These cells possess intrinsic properties, such as self-renewal and the ability to differentiate, which contribute to tumor heterogeneity and resistance to conventional chemotherapeutic agents like bleomycin hydrochloride. nih.gov The resistance of CSCs is often attributed to several factors, including enhanced DNA repair mechanisms, high expression of drug efflux pumps, and potent anti-apoptotic pathways. mdpi.com

Research into the connection between CSCs and bleomycin resistance has revealed that certain populations of cancer cells with stem-like characteristics can survive and even become enriched after treatment. One study investigating the HCT116 colon cancer cell line identified a side population with cancer stem cell-like features that exhibited survival and enrichment following exposure to bleomycin. researchgate.net This resistance was linked to an efficient DNA repair mechanism. researchgate.net

Further investigation in this model highlighted the role of the telomeric repeat-binding factor 2 (TRF2). When TRF2 was silenced in HCT116 cells, there was a significant downregulation of CSC markers such as β-catenin and CD44 after bleomycin treatment, compared to control cells. researchgate.net This suggests that TRF2 plays a role in the maintenance of the cancer stem cell population and its resistance to bleomycin. researchgate.net

The presence of drug-metabolizing enzymes is another characteristic of CSCs that contributes to chemoresistance. High levels of enzymes like aldehyde dehydrogenase (ALDH) are considered a marker for CSCs in various cancers and are associated with resistance to multiple chemotherapeutic drugs. nih.govmdpi.com While the direct interaction of ALDH with bleomycin is a broad area of study, the general principle is that the metabolic activity within CSCs can contribute to the detoxification and inactivation of cytotoxic agents.

| Cell Line/Marker | Research Finding | Implication for Bleomycin Resistance |

| HCT116 | A colon cancer cell line that contains a side population with cancer stem cell-like characteristics that can survive bleomycin treatment. researchgate.net | Provides a model for studying the mechanisms of CSC-mediated resistance to bleomycin. |

| TRF2 | Silencing of TRF2 in HCT116 cells led to a reduction in cancer stem cell markers after bleomycin exposure. researchgate.net | Suggests TRF2 is involved in maintaining the CSC population and its resistance to bleomycin, potentially through DNA repair pathways. |

| β-catenin | Downregulated in TRF2-silenced HCT116 cells treated with bleomycin. researchgate.net | A marker for cancer stem cells whose expression is linked to bleomycin resistance in the context of TRF2. |

| CD44 | Expression was reduced in TRF2-silenced HCT116 cells after bleomycin treatment. researchgate.net | Another CSC marker whose presence correlates with resistance to bleomycin and is influenced by TRF2. |

| ALDH | High activity of this enzyme family is a marker for cancer stem cells and is associated with broad chemoresistance. nih.govmdpi.com | Implies a potential mechanism of intrinsic resistance in CSCs to agents like bleomycin through metabolic inactivation. |

Pre Clinical Research Methodologies and Animal Models

In vitro Cell Line Studies

Assessment of Cytotoxicity and DNA Damage in Cultured Cells

The cytotoxic effects of bleomycin (B88199) are fundamentally linked to its ability to cause DNA strand breaks. nih.gov In the presence of a metal ion, such as iron, and molecular oxygen, bleomycin forms a reactive complex that can bind to DNA. nih.gov This complex facilitates the abstraction of a hydrogen atom from the deoxyribose backbone, leading to both single- and double-strand breaks. asm.orgmdpi.com The latter is considered the primary lesion responsible for its anti-tumor activity. nih.gov

Studies in various cultured mammalian cell lines have consistently demonstrated a dose-dependent increase in DNA damage following bleomycin exposure. mdpi.com The comet assay, or single-cell gel electrophoresis, is a common technique used to visualize and quantify this damage, revealing an increase in the "tail moment" of cells, which is indicative of DNA fragmentation. mdpi.com The cytotoxicity of bleomycin is not limited to nuclear DNA; it has also been shown to cause mitochondrial DNA damage and lipid peroxidation. nih.gov

| Cell Line Type | Assay | Key Finding |

| Human Lymphocytes | Comet Assay | Dose-dependent increase in DNA single-strand breaks. mdpi.com |

| Mammalian Cells | DNA Strand Breakage Analysis | Severe single-strand breaks induced. nih.gov |

| Testicular Cancer Cells | Oxidative Stress Markers | Increased DNA damage and lipid peroxidation. spandidos-publications.com |

Cell Cycle Analysis and Apoptosis Induction Studies using Flow Cytometry

Flow cytometry is a powerful tool for analyzing the effects of bleomycin on the cell cycle and for quantifying apoptosis. Bleomycin has been shown to be selectively toxic to cells in the G2 and M phases of the cell cycle. nih.gov Treatment with bleomycin leads to an accumulation of cells in the G2/M phase, a phenomenon that can be readily observed through flow cytometric analysis of DNA content after staining with a fluorescent dye like propidium (B1200493) iodide. nih.govphysiology.org This cell cycle arrest is a direct consequence of the DNA damage, as the cell attempts to repair the lesions before proceeding with mitosis. celljournal.org

In addition to cell cycle arrest, bleomycin is a potent inducer of apoptosis, or programmed cell death. celljournal.orgoup.com Flow cytometry can detect apoptotic cells through various methods, including the identification of a sub-G1 peak, which represents fragmented DNA from apoptotic nuclei, and the use of annexin (B1180172) V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis. physiology.orgresearchgate.net Studies have shown that bleomycin-induced apoptosis is a key mechanism of its cytotoxic action in cancer cell lines. physiology.orgoup.com

| Cell Line | Method | Observation |

| Human Lymphocytes | Flow Cytometry (Propidium Iodide) | Induction of a hypodiploid DNA peak, indicative of apoptotic bodies. oup.com |

| Lung Epithelial Cells (MLE) | Flow Cytometry (Annexin V) | Time-dependent increase in apoptosis. physiology.org |

| Human Cancer Cell Lines | Flow Cytometry (DNA content) | Arrest of cells in the G2/M phase of the cell cycle. nih.gov |

Studies on ROS Production and Oxidative Stress Markers in Cellular Systems

The mechanism of bleomycin-induced DNA damage is intrinsically linked to the generation of reactive oxygen species (ROS). nih.gov Bleomycin forms a complex with iron and oxygen, which leads to the production of free radicals such as superoxide (B77818) anions and hydroxyl radicals. nih.govspandidos-publications.com These highly reactive species are responsible for the oxidative cleavage of DNA. spandidos-publications.com

In vitro studies utilize various assays to measure ROS production and the resulting oxidative stress. Dichlorofluorescein diacetate (DCF-DA) is a common probe used in flow cytometry and fluorescence microscopy to detect intracellular ROS. Following exposure to bleomycin, a significant increase in ROS levels is observed in various cell types. physiology.org Furthermore, the impact of this oxidative stress can be quantified by measuring markers of cellular damage, such as lipid peroxidation (measured by thiobarbituric acid reactive substances, TBARS), protein carbonylation, and the depletion of intracellular antioxidants like glutathione (B108866) (GSH). mdpi.comspandidos-publications.com

| Cell Line Type | Marker/Assay | Finding |

| Testicular Cancer Cells | 8-isoprostane, Protein Carbonyl, TBARS, LPO | Significant increase in all markers. spandidos-publications.com |

| Testicular Cancer Cells | Glutathione (GSH), Total Antioxidant Capacity | Significant decrease in antioxidant levels. spandidos-publications.com |

| Lung Epithelial Cells | Intracellular Peroxide (ROS) | Elevated ROS levels precede mitochondrial dysfunction and apoptosis. physiology.org |

Investigating Mechanisms of Bleomycin Resistance in Cellular Models

The development of resistance to bleomycin is a significant challenge in its clinical application. nih.gov In vitro models are crucial for elucidating the molecular mechanisms underlying this resistance. Several potential mechanisms have been identified through studies on bleomycin-resistant cell lines, which are often developed by exposing parental cell lines to gradually increasing concentrations of the drug. nih.gov

Key mechanisms of resistance include:

Increased drug inactivation: Some resistant cells exhibit elevated levels of bleomycin hydrolase, an enzyme that metabolically inactivates the drug. nih.gov

Altered drug transport: Changes in the influx or efflux of bleomycin can reduce its intracellular concentration. nih.gov

Enhanced DNA repair: Increased capacity to repair bleomycin-induced DNA strand breaks can confer resistance. nih.gov

Elevated antioxidant levels: Higher concentrations of antioxidants can neutralize the ROS generated by bleomycin, thereby reducing its DNA-damaging effects. nih.gov

Evasion of cell cycle arrest and apoptosis: Resistant cells may bypass the G2/M checkpoint and evade programmed cell death, allowing them to continue proliferating despite the presence of the drug. nih.gov

| Resistance Mechanism | Experimental Observation |

| Increased Drug Inactivation | Elevated levels of bleomycin hydrolase in some resistant cell lines. nih.gov |

| Evasion of Cell Cycle Arrest | Resistant cells show less G2/M arrest compared to parental cells. nih.gov |

| Evasion of Apoptosis | Reduced apoptosis induction in resistant sub-clones. nih.gov |

| Enhanced DNA Repair | Implied by reduced DNA damage in resistant cells for a given dose. nih.gov |

In vivo Animal Models

Bleomycin-Induced Pulmonary Fibrosis Models

One of the most significant applications of bleomycin in pre-clinical research is the creation of animal models for idiopathic pulmonary fibrosis (IPF). nih.gov This is based on the observation that pulmonary fibrosis is a major adverse effect of bleomycin treatment in humans. nih.gov The intratracheal administration of bleomycin to rodents, such as mice and rats, induces a lung injury that progresses from an initial inflammatory phase to a subsequent fibrotic phase, closely mimicking the pathology of human IPF. nih.gov

The sequence of events in this model typically involves an acute inflammatory response within the first week, followed by the development of fibrotic changes, including the deposition of extracellular matrix proteins like collagen, which can be observed for up to 28 days or longer. nih.gov These models are instrumental in studying the pathogenesis of pulmonary fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies. nih.govscispace.com Key readouts in these models include histopathological assessment of fibrosis (e.g., using the Ashcroft score), quantification of lung collagen content (e.g., via hydroxyproline (B1673980) assays), and analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cells and mediators. More recent advancements have incorporated functional assessments like Forced Vital Capacity (FVC) to improve the translational relevance of these models. nih.gov

| Animal Model | Key Features | Common Readouts |

| Mouse (C57/BL6J) | Widely used, well-characterized model with an acute inflammatory phase followed by fibrosis. wuxibiology.com | Ashcroft score, Hydroxyproline content, Bronchoalveolar lavage fluid (BALF) analysis, Lung function (FVC). nih.gov |

| Rat | Similar to the mouse model, used to study fibrotic progression over a 28-day time-course. | Histopathology, Hydroxyproline content. |

Evaluation of Fibrotic and Inflammatory Markers in Animal Tissues

Use of Bleomycin in Establishing in vivo Tumor Models (e.g., Orthotopic Lung Cancer Engraftment)

Beyond its use in fibrosis models, bleomycin hydrochloride serves a critical role in establishing in vivo tumor models. nih.govjove.comjove.comnih.gov Specifically, pre-conditioning the lungs of mice with a low dose of bleomycin can significantly enhance the engraftment efficiency of orthotopically injected lung cancer cells. nih.govjove.comjove.comnih.gov

The rationale behind this method is that the transient lung injury and fibrotic microenvironment induced by bleomycin create a more receptive niche for tumor cell implantation and growth. nih.govnih.gov Studies have demonstrated that injuring the airways with bleomycin prior to the instillation of lung adenocarcinoma cells can increase the tumor engraftment rate from as low as 0-17% to as high as 71-100%. nih.gov This method has been successfully applied to both mouse and human lung cancer cell lines in various mouse strains. nih.gov The process typically involves intratracheal injection of bleomycin, followed by intratracheal injection of the tumor cells approximately 14 days later. jove.comnih.gov This enhanced model is valuable for studying tumor-stroma interactions, metastatic dissemination, and for more efficiently generating patient-derived xenografts. jove.com

Pharmacological and Biochemical Assessments in Animal Tissues and Biofluids

In pre-clinical studies involving bleomycin, a range of pharmacological and biochemical assessments are conducted on animal tissues and biofluids to understand the drug's effects and the underlying biological processes.

Pharmacokinetic studies track the distribution and metabolism of bleomycin. Following injection in mice, bleomycin is metabolized in the liver, kidneys, and spleen, but notably, not in the lungs. nih.gov This lack of metabolism in the lung is a key reason for its pulmonary toxicity. nih.gov The primary metabolite, desamido-bleomycin A2, is less toxic to the lungs than the parent compound. nih.gov

Biochemical assessments of lung tissue and BALF are central to characterizing the induced pathology. In fibrosis models, lung homogenates are analyzed for markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS), conjugated dienes, and protein carbonyls, which are typically increased after bleomycin administration. benthamdirect.com The levels of antioxidants and antioxidant enzymes like glutathione, superoxide dismutase, and catalase are also measured, as bleomycin induces an oxidant/antioxidant imbalance. nih.govbenthamdirect.comcsic.es

Metabolomic and lipidomic profiling of lung tissue from bleomycin-treated mice has revealed significant metabolic perturbations. biologists.comresearchgate.net These studies show increased degradation of proteins, nucleic acids, and lipids, along with increased collagen synthesis. biologists.com There is also evidence of a shift in energy metabolism towards aerobic glycolysis, indicated by increased lactate (B86563) production, and altered lipid metabolism, including an increase in inflammatory eicosanoids. biologists.comresearchgate.net These metabolic changes reflect the cellular and pathological features of fibrosis. biologists.com

In BALF, besides inflammatory cells and cytokines, the activity of various enzymes can be measured. For example, the activity of the cysteine protease cathepsin B has been shown to increase significantly in the BALF of mice with bleomycin-induced fibrosis. d-nb.info

Table 3: Common Pharmacological and Biochemical Assessments

Advanced Analytical and Biophysical Characterization Techniques

Spectroscopic Techniques for Ligand-Macromolecule Interaction Studies

Spectroscopic methods are fundamental in probing the binding of Bleomycin (B88199) to its biological targets. These techniques monitor changes in the physical properties of the molecule or its environment upon interaction, offering valuable data on binding modes, affinity, and induced conformational changes.

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformational changes in macromolecules upon ligand binding. creative-proteomics.com It is particularly sensitive to alterations in the secondary structure of proteins and the tertiary structure of both proteins and nucleic acids. mdpi.com

Magnetic Circular Dichroism (MCD), a related technique, has been employed to study the biologically active iron-bound form of Bleomycin (FeIIBLM). nih.gov When FeIIBLM binds to DNA, it significantly perturbs the Fe(II) active site, leading to a change in the intensity ratio of the d-d transitions. nih.gov This perturbation occurs regardless of the DNA sequence, indicating a general interaction mechanism, likely involving the intercalation of the bithiazole tail into the DNA helix which brings the metal-binding domain into close proximity, causing steric interactions. nih.gov

UV-Vis absorbance and fluorescence spectroscopy are complementary techniques used to quantify binding affinities and understand the microenvironment of the interaction. mdpi.comsciforschenonline.org

Fluorescence quenching studies are commonly used to determine binding kinetics. creative-proteomics.comfrontiersin.org When Bleomycin binds to proteins like HSA or AGP, it can quench their intrinsic fluorescence, which primarily originates from tryptophan residues. mdpi.comfrontiersin.org By titrating the protein with increasing concentrations of Bleomycin and measuring the decrease in fluorescence intensity, binding parameters can be calculated. sciforschenonline.orgfrontiersin.org For instance, studies have shown that Bleomycin congeners bind differently to HSA and AGP, with the fluorescence plot at 342 nm being the most discriminating for observing the binding to AGP. mdpi.com

UV-Vis spectroscopy monitors changes in the electronic absorption spectra of Bleomycin or the macromolecule upon complex formation. sciforschenonline.org While sometimes the changes are subtle, they can indicate an interaction between the drug and the protein, altering the electronic energy levels of the chromophores. mdpi.comsciforschenonline.org These techniques, often used in conjunction, have confirmed that Bleomycin binds to plasma proteins with a notable preference for AGP over HSA. mdpi.comnih.gov

Circular Dichroism Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Bleomycin-Biomolecule Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution, providing atomic-level details of Bleomycin-biomolecule complexes under near-physiological conditions. conductscience.com

Early NMR studies were crucial in assigning the proton signals of Bleomycin A2, which was challenging due to many overlapping signals. mdpi.com The advent of two-dimensional (2D) NMR techniques enabled the full assignment of the proton spectra of Bleomycin A2 and its congeners. mdpi.com This laid the groundwork for detailed structural studies of metallo-Bleomycin (M-BLM) complexes. mdpi.com